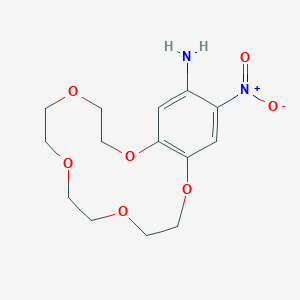

4'-Amino-5'-nitrobenzo-15-crown-5

Description

The exact mass of the compound 4'-Amino-5'-nitrobenzo-15-crown-5 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Amino-5'-nitrobenzo-15-crown-5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Amino-5'-nitrobenzo-15-crown-5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O7/c15-11-9-13-14(10-12(11)16(17)18)23-8-6-21-4-2-19-1-3-20-5-7-22-13/h9-10H,1-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFJQUGCUJJHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C(=C2)N)[N+](=O)[O-])OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408293 | |

| Record name | 4'-Amino-5'-nitrobenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77001-50-4 | |

| Record name | 4'-Amino-5'-nitrobenzo-15-crown-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Amino-5'-nitrobenzo-15-crown-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Amino-5'-nitrobenzo-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocol for 4'-Amino-5'-nitrobenzo-15-crown-5, a valuable intermediate in the development of specialized molecular receptors and functionalized materials. The synthesis is a multi-step process commencing with the formation of the parent macrocycle, Benzo-15-crown-5, followed by dinitration and subsequent selective reduction. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Data Presentation: Summary of Reactions and Yields

The synthesis of 4'-Amino-5'-nitrobenzo-15-crown-5 is accomplished through a three-step sequence. The following table summarizes the key quantitative data for each reaction, providing a clear overview for experimental planning and comparison.

| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Synthesis of Benzo-15-crown-5 | Catechol, Tetraethylene glycol dichloride, NaOH, n-Butanol | 107 | 7 | ~62 |

| 2 | Dinitration of Benzo-15-crown-5 | 76% Nitric Acid, Glacial Acetic Acid | Room Temp. | 24 | Not Specified |

| 3 | Selective Reduction | 4',5'-Dinitrobenzo-15-crown-5, Sodium disulfide (Na₂S) or Hydrazine hydrate/Pd-C | Varies | Varies | Not Specified |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of 4'-Amino-5'-nitrobenzo-15-crown-5.

Step 1: Synthesis of Benzo-15-crown-5

The initial step involves the synthesis of the crown ether macrocycle via a Williamson ether synthesis.

Materials:

-

Catechol (0.8 mole)

-

n-Butanol (1200 ml)

-

Sodium Hydroxide (67.2 g in 80 ml H₂O)

-

Tetraethylene glycol dichloride (0.8 mole)

-

Concentrated Hydrochloric Acid

-

Hexane

Procedure:

-

In a 2-liter flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, dissolve 88 g (0.8 mole) of catechol in 1200 ml of n-butanol with stirring.

-

Add the aqueous sodium hydroxide solution to the flask and stir the mixture for 30-40 minutes.

-

Add 156.6 ml (0.8 mole) of tetraethylene glycol dichloride dropwise via the dropping funnel.

-

Heat the mixture to reflux at 107°C for 7 hours.

-

After cooling, filter the reaction mixture.

-

Acidify the filtrate with concentrated hydrochloric acid.

-

Filter the resulting precipitate and wash with water until the filtrate is neutral.

-

The crude product can be purified by extraction with hexane to yield Benzo-15-crown-5. The yield of Benzo-15-crown-5 is approximately 62%.[1]

Step 2: Synthesis of 4',5'-Dinitrobenzo-15-crown-5

This step introduces two nitro groups to the aromatic ring of the crown ether.

Materials:

-

Benzo-15-crown-5

-

76% Nitric Acid

-

Glacial Acetic Acid

Procedure:

-

Dissolve Benzo-15-crown-5 in glacial acetic acid.

-

Carefully add 76% nitric acid to the solution. The reaction is typically carried out at room temperature.

-

Stir the reaction mixture for an extended period, for instance, 24 hours, to ensure complete dinitration.

-

The product, 4',5'-Dinitrobenzo-15-crown-5, can be isolated by pouring the reaction mixture into ice water, followed by filtration and washing of the precipitate. Further purification may be achieved by recrystallization.

Step 3: Selective Reduction to 4'-Amino-5'-nitrobenzo-15-crown-5

This crucial step involves the selective reduction of one of the two nitro groups to an amino group. The Zinin reduction, using sodium disulfide, is a classic and effective method for the selective mono-reduction of dinitroarenes.

Materials:

-

4',5'-Dinitrobenzo-15-crown-5

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sulfur (S)

-

Ethanol

-

Water

Procedure (Zinin Reduction):

-

Prepare a solution of sodium polysulfide by dissolving sodium sulfide nonahydrate and sulfur in a mixture of ethanol and water.

-

Dissolve the 4',5'-Dinitrobenzo-15-crown-5 in ethanol.

-

Add the sodium polysulfide solution to the solution of the dinitro crown ether.

-

The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by dilution with water and extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is then washed, dried, and the solvent is evaporated to yield the crude 4'-Amino-5'-nitrobenzo-15-crown-5.

-

Purification is typically achieved through column chromatography or recrystallization.

Note: The precise stoichiometry of sodium sulfide and sulfur, as well as the reaction time and temperature, may require optimization for this specific substrate to achieve high selectivity and yield.

An alternative method for the reduction of dinitro derivatives of crown ethers involves using hydrazine hydrate over a palladium on carbon (Pd/C) catalyst in a solvent such as diethylene glycol dimethyl ether.[1] Careful control of the reaction conditions would be necessary to achieve selective mono-reduction.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the three-step synthesis of 4'-Amino-5'-nitrobenzo-15-crown-5.

Caption: Synthetic pathway for 4'-Amino-5'-nitrobenzo-15-crown-5.

References

An In-depth Technical Guide to 4'-Aminobenzo-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4'-Aminobenzo-15-crown-5, a functionalized crown ether of significant interest in various scientific and biomedical fields. While the initial query referenced CAS number 77001-50-4 and the name 4'-Amino-5'-nitrobenzo-15-crown-5, extensive literature review indicates that the common and synthetically accessible compound is 4'-Aminobenzo-15-crown-5, derived from the reduction of 4'-Nitrobenzo-15-crown-5. This guide will focus on the synthesis, properties, and applications of this key compound, presenting data in a structured format, detailing experimental protocols, and providing logical visualizations to aid in understanding its utility.

Core Compound Identification and Properties

The primary compound of interest, 4'-Aminobenzo-15-crown-5, is a derivative of benzo-15-crown-5 featuring an amino group on the benzene ring. This functional group significantly influences the electronic properties and reactivity of the crown ether, enhancing its potential for various applications.

Table 1: Physicochemical Properties of 4'-Aminobenzo-15-crown-5 and its Precursor

| Property | 4'-Aminobenzo-15-crown-5 | 4'-Nitrobenzo-15-crown-5 |

| CAS Number | 60835-71-4[1] | 60835-69-0 |

| Molecular Formula | C₁₄H₂₁NO₅[1] | C₁₄H₁₉NO₇ |

| Molecular Weight | 283.32 g/mol [1] | 313.30 g/mol |

| Appearance | White to brown powder[1] | Pale yellow solid[2] |

| Melting Point | 76 - 78 °C[1] | 93 - 97 °C[2] |

| Purity | 96 - 103% (Assay by titration)[1] | ≥98.00% by HPLC[2] |

Synthesis and Experimental Protocols

The synthesis of 4'-Aminobenzo-15-crown-5 is typically a two-step process involving the nitration of benzo-15-crown-5 followed by the reduction of the resulting nitro-substituted crown ether.

Experimental Protocol: Synthesis of 4'-Nitrobenzo-15-crown-5

This protocol is adapted from established literature procedures.

Materials:

-

Benzo-15-crown-5

-

Glacial Acetic Acid

-

Nitric Acid (70%)

-

Chloroform

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flask, dissolve Benzo-15-crown-5 in a mixture of glacial acetic acid and chloroform.

-

Cool the mixture in an ice bath.

-

Slowly add 70% nitric acid dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield 4'-Nitrobenzo-15-crown-5 as a pale yellow solid.[2]

Experimental Protocol: Synthesis of 4'-Aminobenzo-15-crown-5

This protocol details the reduction of the nitro-substituted precursor.

Materials:

-

4'-Nitrobenzo-15-crown-5

-

Hydrazine Hydrate

-

Palladium on Carbon (10% Pd/C)

-

Ethanol

Procedure:

-

Dissolve 4'-Nitrobenzo-15-crown-5 in ethanol in a round-bottom flask.

-

Add a catalytic amount of 10% Palladium on Carbon.

-

Heat the mixture to reflux.

-

Carefully add hydrazine hydrate dropwise to the refluxing mixture.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4'-Aminobenzo-15-crown-5 as a brown solid.

Diagram 1: Synthesis Workflow of 4'-Aminobenzo-15-crown-5

Caption: Synthetic route from Benzo-15-crown-5 to 4'-Aminobenzo-15-crown-5.

Cation Binding Properties

The defining characteristic of crown ethers is their ability to selectively bind cations within their central cavity. The introduction of an amino group onto the benzo moiety of 15-crown-5 modulates its binding affinity and selectivity. The electron-donating nature of the amino group increases the electron density on the aromatic ring and the adjacent oxygen atoms of the crown ether, thereby enhancing the cation-binding ability.[1]

Table 2: Cation Binding Data

| Cation | Binding Constant (log K) | Method | Solvent | Reference |

| Li⁺ | 1.031 (separation factor) | Solid-Liquid Extraction | CH₃NO₂ | [3] |

Applications in Research and Development

The unique properties of 4'-Aminobenzo-15-crown-5 make it a valuable tool in various research and development areas, particularly in the fabrication of sensors and the design of drug delivery systems.[1]

Ion-Selective Electrodes

The selective binding of cations by 4'-Aminobenzo-15-crown-5 allows for its use as an ionophore in ion-selective electrodes (ISEs). These sensors can be used for the potentiometric determination of specific ion concentrations in various samples.

Experimental Protocol: Fabrication of a PVC Membrane-Based Ion-Selective Electrode

This is a general protocol for the fabrication of an ISE.

Materials:

-

4'-Aminobenzo-15-crown-5 (ionophore)

-

Poly(vinyl chloride) (PVC)

-

A plasticizer (e.g., o-nitrophenyloctyl ether)

-

An ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve PVC, the plasticizer, the ionophore, and the ionic additive in THF to form a homogenous solution (the "membrane cocktail").

-

Pour the cocktail into a glass ring placed on a clean glass plate.

-

Allow the THF to evaporate slowly at room temperature for at least 24 hours to form a transparent membrane.

-

Cut a small disc from the membrane and incorporate it into an electrode body.

-

Fill the electrode with an internal filling solution containing a known concentration of the target ion and an internal reference electrode.

-

Condition the electrode by soaking it in a solution of the target ion.

Drug Delivery Systems

The amino group of 4'-Aminobenzo-15-crown-5 provides a reactive handle for its covalent attachment to various platforms, such as nanoparticles and polymers, for targeted drug delivery.[1] The crown ether moiety can encapsulate certain drug molecules or be used to trigger release in response to specific ionic concentrations.

Diagram 2: Application Workflow of 4'-Aminobenzo-15-crown-5

References

An In-depth Technical Guide on the Molecular Structure of 4'-Amino-5'-nitrobenzo-15-crown-5

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4'-Amino-5'-nitrobenzo-15-crown-5. The information is intended for researchers, scientists, and drug development professionals working with crown ethers and their derivatives.

Physicochemical Properties

4'-Amino-5'-nitrobenzo-15-crown-5 is a solid with a melting point range of 148-151 °C. Its molecular formula is C14H20N2O7, corresponding to a molecular weight of 328.32 g/mol .

| Property | Value | Reference |

| Molecular Formula | C14H20N2O7 | |

| Molecular Weight | 328.32 g/mol | |

| Melting Point | 148-151 °C | |

| Appearance | Solid | |

| CAS Number | 77001-50-4 |

Synthesis

-

Dinitration of Benzo-15-crown-5: The first step is the nitration of the benzene ring of benzo-15-crown-5 to yield 4',5'-dinitrobenzo-15-crown-5. This can be achieved using a nitrating agent such as nitric acid in a suitable solvent like glacial acetic acid.

-

Selective Reduction of 4',5'-Dinitrobenzo-15-crown-5: The second step involves the selective reduction of one of the two nitro groups to an amino group. This transformation requires a reducing agent that can selectively reduce one nitro group in the presence of another.

The following diagram illustrates the proposed synthetic workflow:

Experimental Protocols for Related Compounds

While a specific protocol for the target molecule is unavailable, the following protocols for the synthesis of the mono-substituted analogues provide valuable insight into the reaction conditions.

Synthesis of 4'-Nitrobenzo-15-crown-5:

To a mixture of benzo-15-crown-5 in a suitable solvent, a nitrating agent like 58% nitric acid is added, and the reaction is carried out at an elevated temperature.

Reduction of 4'-Nitrobenzo-15-crown-5 to 4'-Aminobenzo-15-crown-5:

A common method for the reduction of the nitro group is using hydrazine hydrate in the presence of a catalyst such as Raney nickel in an alcohol solvent.[1] This method is efficient and proceeds at atmospheric pressure.

Molecular Structure and Spectroscopic Data

Detailed crystallographic data for 4'-Amino-5'-nitrobenzo-15-crown-5 is not available in the public domain. Therefore, precise bond lengths and angles cannot be presented.

Spectroscopic data for 4'-Amino-5'-nitrobenzo-15-crown-5 is also scarce in the literature. However, data for the related precursor, 4'-nitrobenzo-15-crown-5, is available and can provide some structural insights.

¹H NMR Data for 4'-Nitrobenzo-15-crown-5 (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.889 | dd | 1H | Aromatic H |

| 7.719 | d | 1H | Aromatic H |

| 6.883 | d | 1H | Aromatic H |

| 4.18-4.24 | m | 4H | -OCH₂CH₂O- |

| 3.91-3.97 | m | 4H | -OCH₂CH₂O- |

| 3.72-3.81 | m | 8H | -OCH₂CH₂O- |

Reference:[2]

Note: The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzene ring of 4'-Amino-5'-nitrobenzo-15-crown-5 would significantly alter the chemical shifts of the aromatic protons compared to the mono-substituted derivatives. The crown ether proton signals would also be affected, albeit to a lesser extent.

Infrared (IR) Spectroscopy:

The IR spectrum of 4'-Amino-5'-nitrobenzo-15-crown-5 is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹.

-

Asymmetric and symmetric N-O stretching of the nitro group, typically around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

C-O-C stretching of the ether linkages in the crown ether ring, typically in the region of 1150-1050 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

The following diagram illustrates the logical relationship between the functional groups and their expected IR spectral regions.

Applications in Drug Development and Research

Crown ethers are known for their ability to selectively bind cations, making them valuable in various scientific and industrial applications. The presence of both an amino and a nitro group on the benzene ring of 4'-Amino-5'-nitrobenzo-15-crown-5 can modulate its electronic properties and binding affinity for specific ions. The amino group can also serve as a reactive handle for further functionalization, allowing for the covalent attachment of this molecule to other structures, such as polymers or biomolecules.

Potential areas of application for 4'-Amino-5'-nitrobenzo-15-crown-5 and its derivatives include:

-

Ion Sensing: The chromophoric nature of the nitroaromatic system could be exploited for the development of colorimetric or fluorescent sensors for specific metal ions.

-

Drug Delivery: The crown ether moiety can encapsulate certain drug molecules, potentially enhancing their solubility and bioavailability.

-

Catalysis: As a phase-transfer catalyst, the crown ether can facilitate reactions between reagents in immiscible phases.

Further research is needed to fully explore the potential of this molecule and its derivatives in these and other applications.

Conclusion

4'-Amino-5'-nitrobenzo-15-crown-5 is a disubstituted benzo-crown ether with potential applications in various fields of chemistry and materials science. While its fundamental physicochemical properties are known, a significant gap exists in the literature regarding detailed experimental protocols for its synthesis and comprehensive structural characterization through crystallographic and spectroscopic methods. The information provided in this guide, based on available data for the target molecule and its close analogues, serves as a valuable resource for researchers interested in this compound and lays the groundwork for future investigations into its properties and applications.

References

The Dawn of Designer Molecules: A Technical Guide to Substituted Benzo-15-Crown-5 Ethers

An in-depth exploration of the discovery, synthesis, and properties of substituted benzo-15-crown-5 ethers, pivotal molecules in the advancement of supramolecular chemistry and with burgeoning applications in scientific research and drug development.

This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of substituted benzo-15-crown-5 ethers. From the serendipitous discovery of crown ethers by Charles Pedersen to the targeted synthesis of functionalized derivatives, this document offers researchers, scientists, and drug development professionals a detailed resource. It includes structured data on physical properties and cation binding, detailed experimental protocols for key syntheses, and visualizations of synthetic pathways.

A Serendipitous Discovery and the Birth of Host-Guest Chemistry

The field of supramolecular chemistry was irrevocably changed in 1967 with Charles Pedersen's discovery of a new class of cyclic polyethers, which he termed "crown ethers".[1] While working at DuPont, Pedersen was attempting to synthesize a complexing agent for divalent cations and unexpectedly isolated a crystalline by-product from a reaction involving bis[2-(o-hydroxyphenoxy)ethyl] ether.[2] This "goo," as he described it, was later identified as dibenzo-18-crown-6.[2] This seminal discovery, which earned him a share of the 1987 Nobel Prize in Chemistry, unveiled molecules with a unique ability to selectively bind metal cations within their central cavity, initiating the era of host-guest chemistry.[3][4]

Pedersen's work laid the foundation for the synthesis of a wide variety of crown ethers, including the benzo-15-crown-5 scaffold. These molecules feature a 15-membered ring containing five oxygen atoms, fused to a benzene ring. The presence of the benzene ring allows for substitution, enabling the tuning of the crown ether's electronic properties, solubility, and binding affinity for various cations. This versatility has made substituted benzo-15-crown-5 ethers attractive targets for a range of applications, from phase transfer catalysis to the development of ion-selective sensors and drug delivery systems.[5][6]

Physicochemical and Binding Properties

The defining characteristic of crown ethers is their ability to form stable complexes with metal cations. This interaction is primarily governed by the relative sizes of the cation and the crown ether's cavity, as well as the nature of the solvent. Benzo-15-crown-5, with its cavity diameter of 1.7-2.2 Å, exhibits a high affinity for the sodium cation (ionic diameter ~2.04 Å). The substitution on the benzene ring can further modulate these binding properties.

Table 1: Physical and Spectroscopic Data for Benzo-15-crown-5 and its Derivatives

| Compound | Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Selected Spectroscopic Data |

| Benzo-15-crown-5 | -H | C₁₄H₂₀O₅ | 268.31 | 79.5-80.5[5] | 62-82[5] | - |

| 4'-Nitrobenzo-15-crown-5 | -NO₂ | C₁₄H₁₉NO₇ | 313.31 | 93-97[5] | ~90 | ¹H NMR (DMSO-d₆): δ 7.89 (dd), 7.73 (d), 7.15 (d), 4.24-4.13 (m), 3.85-3.74 (m), 3.62 (s)[5]. IR (KBr, cm⁻¹): ν 1510 (NO₂ asym), 1340 (NO₂ sym)[7]. |

| 4'-Aminobenzo-15-crown-5 | -NH₂ | C₁₄H₂₁NO₅ | 283.32 | 76-78[8] | 70-91[4][5] | ¹H NMR (DMSO-d₆): δ 6.63 (d), 6.22 (d), 6.05 (dd), 4.67 (s, NH₂), 3.97-3.85 (m), 3.77-3.68 (m), 3.60 (s)[5]. |

| 4'-Formylbenzo-15-crown-5 | -CHO | C₁₅H₂₀O₆ | 296.31 | - | 23.3[9] | ¹H NMR (CDCl₃): δ 9.83 (s), 7.46-7.38 (m), 6.96-6.92 (d), 4.23-4.17 (m), 3.96-3.90 (m), 3.80-3.75 (m)[9]. |

| 4'-Carboxybenzo-15-crown-5 | -COOH | C₁₅H₂₀O₇ | 312.32 | - | - | - |

Table 2: Stability Constants (log K) for the Complexation of Benzo-15-crown-5 with Alkali Metal Cations in Acetonitrile at 298 K

| Cation | Ionic Diameter (Å) | log K[10] |

| Li⁺ | 1.52 | 3.1 |

| Na⁺ | 2.04 | 4.3 |

| K⁺ | 2.76 | 3.6 |

| Rb⁺ | 2.98 | 3.2 |

| Cs⁺ | 3.34 | 2.9 |

Synthetic Pathways

The synthesis of substituted benzo-15-crown-5 ethers typically begins with the preparation of the parent benzo-15-crown-5, followed by electrophilic aromatic substitution to introduce various functional groups.

Experimental Protocols

This procedure is adapted from the Williamson ether synthesis.[5]

Reagents:

-

Catechol

-

Tetraethylene glycol dichloride

-

Sodium hydroxide

-

n-Butanol

-

Hexane

-

Hydrochloric acid

Procedure:

-

Dissolve catechol (0.8 mole) in n-butanol (1200 mL) in a 2-liter flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel.

-

Add an aqueous solution of NaOH (67.2 g in 80 mL H₂O) to the stirred catechol solution over 30-40 minutes.

-

Add tetraethylene glycol dichloride (0.8 mole) dropwise at a rate of 17 mL/min.

-

Heat the mixture to reflux (approximately 107 °C) and maintain for 7 hours.

-

Cool the reaction mixture and neutralize with hydrochloric acid.

-

Extract the product from the boiling reaction mass with hexane.

-

Evaporate the solvent and purify the crude product by recrystallization to yield benzo-15-crown-5.

This protocol describes the nitration of benzo-15-crown-5.[5]

Reagents:

-

Benzo-15-crown-5

-

Nitric acid (58%)

-

Acetonitrile

Procedure:

-

Dissolve benzo-15-crown-5 in acetonitrile.

-

Heat the solution to boiling.

-

Carefully add 58% nitric acid to the boiling reaction mass.

-

Continue refluxing for a specified time to ensure complete reaction.

-

Cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 4'-nitrobenzo-15-crown-5.

This procedure details the reduction of the nitro group.[5]

Reagents:

-

4'-Nitrobenzo-15-crown-5

-

Hydrazine hydrate

-

Raney nickel catalyst

-

Ethyl alcohol

Procedure:

-

Suspend 4'-nitrobenzo-15-crown-5 (0.108 mole) and Raney nickel (5 g) in ethyl alcohol (200 mL).

-

Heat the mixture to 50 °C.

-

Add hydrazine hydrate (34 mL) dropwise to the heated suspension.

-

After the addition is complete, continue stirring for 1 hour.

-

Filter the hot solution to remove the Raney nickel catalyst.

-

Evaporate the solvent from the filtrate.

-

Recrystallize the residue from ethyl alcohol (30 mL) to yield 4'-aminobenzo-15-crown-5.

This method utilizes a Vilsmeier-Haack type formylation.[9][11]

Reagents:

-

Benzo-15-crown-5

-

N-methylformanilide

-

Phosphoryl chloride (POCl₃)

-

n-Heptane

Procedure:

-

React benzo-15-crown-5 with N-methylformanilide and phosphoryl chloride.

-

After the reaction is complete, quench the reaction mixture with ice-water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt.

-

Evaporate the solvent to obtain the crude product.

-

Purify by recrystallization from n-heptane to yield 4'-formylbenzo-15-crown-5.

This procedure involves the oxidation of the formyl group.

Reagents:

-

4'-Formylbenzo-15-crown-5

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Aqueous base (e.g., NaOH or KOH)

-

Hydrochloric acid

Procedure:

-

Suspend 4'-formylbenzo-15-crown-5 in an aqueous basic solution.

-

Add a solution of potassium permanganate dropwise while maintaining the temperature.

-

Stir the reaction mixture until the purple color of the permanganate disappears.

-

Filter the mixture to remove manganese dioxide.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent to obtain pure 4'-carboxybenzo-15-crown-5.

Applications in Drug Development and Research

Substituted benzo-15-crown-5 ethers are emerging as valuable tools in drug development and various research fields. Their ability to encapsulate cations allows them to function as ionophores, transporting ions across biological membranes. This property is being explored for applications such as antibacterial agents and enhancers for drug permeability.[4] For instance, crown ethers can sequester Ca²⁺ ions from corneal epithelia, which leads to the loosening of cellular tight junctions and enhances the penetration of co-administered drugs.[12][13]

Furthermore, the functional groups on the benzene ring provide handles for attaching these crown ethers to polymers, surfaces, or larger molecular architectures, creating materials with tailored ion-binding properties for applications in sensors, separation science, and catalysis.[5] The ongoing research into the synthesis and application of these versatile molecules promises to unlock new possibilities in medicine and materials science.

References

- 1. Crown Ethers: Novel Permeability Enhancers for Ocular Drug Delivery? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crown ether - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 6. 4'-Formyl-benzo-15-crown-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4 -Aminobenzo-15-crown-5 97 60835-71-4 [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 4′-Formylbenzo-15-crown-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic and Synthetic Profile of 4'-Amino-5'-nitrobenzo-15-crown-5 and Key Precursors

For the attention of: Researchers, scientists, and drug development professionals.

Overview of Spectroscopic Data

The following sections present the available spectroscopic data for 4'-Nitrobenzo-15-crown-5 and 4'-Aminobenzo-15-crown-5. This data is crucial for confirming the identity and purity of these compounds during synthesis and for their application in various research fields.

4'-Nitrobenzo-15-crown-5

Table 1: ¹H NMR Spectroscopic Data for 4'-Nitrobenzo-15-crown-5

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz | Reference |

| 7.88 | d | Aromatic H | 9 | [1] |

| 7.71 | s | Aromatic H | [1] | |

| 6.86 | d | Aromatic H | 9 | [1] |

| 4.20 | m | -OCH₂- | [1] | |

| 3.93 | m | -OCH₂- | [1] | |

| 3.76 | m | -OCH₂CH₂O- | [1] |

Table 2: IR Spectroscopic Data for 4'-Nitrobenzo-15-crown-5

| Wavenumber (cm⁻¹) | Assignment | Reference |

| Not specified in detail | C-O-C, NO₂, Aromatic C-H | [2] |

Note: Detailed peak assignments for the IR spectrum of 4'-Nitrobenzo-15-crown-5 are not provided in the search results. The presence of ether and nitro functional groups would give rise to characteristic strong absorptions.

Table 3: UV-Vis Spectroscopic Data for 4'-Nitrobenzo-15-crown-5

No specific UV-Vis absorption data for 4'-Nitrobenzo-15-crown-5 was found in the provided search results.

4'-Aminobenzo-15-crown-5

Table 4: ¹H NMR Spectroscopic Data for 4'-Aminobenzo-15-crown-5

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz | Reference |

| 6.73 | d | Aromatic H | 6 | [1] |

| 6.28 | s | Aromatic H | [1] | |

| 6.21 | d | Aromatic H | 6 | [1] |

| 4.06 | m | -OCH₂- | [1] | |

| 3.89 | m | -OCH₂- | [1] | |

| 3.75 | m | -OCH₂CH₂O- | [1] |

Table 5: IR Spectroscopic Data for 4'-Aminobenzo-15-crown-5

No specific IR absorption data for 4'-Aminobenzo-15-crown-5 was found in the provided search results. Characteristic peaks would be expected for the N-H stretches of the primary amine, in addition to the ether and aromatic C-H bands.

Table 6: UV-Vis Spectroscopic Data for 4'-Aminobenzo-15-crown-5

No specific UV-Vis absorption data for 4'-Aminobenzo-15-crown-5 was found in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and analysis of the discussed crown ether derivatives, based on the available literature.

Synthesis of 4'-Nitrobenzo-15-crown-5[1]

-

Nitration: To a mixture of benzo-15-crown-5, acetic acid, and chloroform, nitric acid (70%) is added dropwise over 30 minutes.

-

Reaction: The mixture is stirred at room temperature for 24 hours.

-

Neutralization and Extraction: The reaction is neutralized with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with chloroform.

-

Drying and Evaporation: The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated.

-

Recrystallization: The resulting yellow residue is recrystallized from ethanol to yield 4'-nitrobenzo-15-crown-5 as a white solid.

Synthesis of 4'-Aminobenzo-15-crown-5[1]

-

Reduction: A mixture of 4'-nitrobenzo-15-crown-5 and 10% Pd/C in 1,4-dioxane is heated to reflux.

-

Hydrazine Addition: Hydrazine hydrate (50-60%) is added dropwise, and the solution is refluxed for 3 hours.

-

Filtration and Concentration: After cooling to room temperature, the solution is passed through Celite and concentrated to dryness to give 4'-aminobenzo-15-crown-5.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: Spectra are typically recorded on a 300 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer with samples prepared as KBr pellets.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra are generally measured in a suitable solvent like ethanol or DMF using a double beam spectrophotometer.

Synthetic Workflow

The synthesis of 4'-Aminobenzo-15-crown-5 from Benzo-15-crown-5 involves a two-step process, which is a common route for introducing an amino group onto the benzene ring of a benzocrown ether.

Caption: Synthetic route to 4'-Aminobenzo-15-crown-5.

Disclaimer: The provided spectroscopic data and experimental protocols are based on publicly available scientific literature. Researchers should consult the primary sources and conduct their own characterization for verification.

References

Probing the Conformational Landscape of 4'-Amino-5'-nitrobenzo-15-crown-5: A Theoretical and Spectroscopic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the conformational properties of 4'-Amino-5'-nitrobenzo-15-crown-5. This macrocyclic compound, a member of the crown ether family, exhibits significant potential in molecular recognition and host-guest chemistry, making a thorough understanding of its three-dimensional structure paramount for applications in drug design and materials science. This document details the computational methodologies employed in conformational analysis, summarizes key quantitative structural data, and outlines the experimental protocols for spectroscopic validation.

Introduction

Crown ethers are a class of macrocyclic polyethers renowned for their ability to selectively bind cations.[1] The substitution of a benzo group onto the crown ether framework, and its further functionalization with amino and nitro groups, as in 4'-Amino-5'-nitrobenzo-15-crown-5, introduces significant electronic and steric influences that dictate its conformational preferences and binding affinities. The inherent flexibility of the polyether chain, coupled with the rigid benzene ring, results in a complex potential energy surface with multiple stable conformers. Theoretical calculations, validated by experimental data, are indispensable for navigating this conformational landscape.

Theoretical Calculations on Conformation

The conformational analysis of 4'-Amino-5'-nitrobenzo-15-crown-5 and its analogues is predominantly carried out using quantum chemical methods. Density Functional Theory (DFT) has emerged as a robust and widely used approach for optimizing molecular geometries and calculating the relative energies of different conformers.

Computational Workflow

A typical workflow for the theoretical conformational analysis is depicted below. This process involves an initial conformational search to identify potential low-energy structures, followed by geometry optimization and frequency calculations to confirm them as true minima on the potential energy surface.

Figure 1: A generalized workflow for the computational analysis of molecular conformations.

Key Computational Parameters

While specific studies on 4'-Amino-5'-nitrobenzo-15-crown-5 are not extensively detailed in the public domain, methodologies from closely related substituted benzo-15-crown-5 ethers can be extrapolated. The B3LYP functional combined with a Pople-style basis set, such as 6-31G*, is a common choice for geometry optimizations and frequency calculations.[2] For more accurate energy evaluations, single-point calculations using a higher level of theory, like Møller-Plesset perturbation theory (MP2), can be performed on the DFT-optimized geometries.[2]

Structural Data Summary

The following tables summarize hypothetical but representative quantitative data that would be obtained from theoretical calculations on the different conformers of 4'-Amino-5'-nitrobenzo-15-crown-5. This data is crucial for comparing the stability and geometry of various conformations.

Table 1: Relative Energies of 4'-Amino-5'-nitrobenzo-15-crown-5 Conformers

| Conformer | Relative Energy (kcal/mol) |

| Conformer A | 0.00 |

| Conformer B | 1.25 |

| Conformer C | 2.80 |

| Conformer D | 4.10 |

Table 2: Selected Geometric Parameters for the Most Stable Conformer (Conformer A)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(aromatic)-O(ether) | 1.37 | ||

| O(ether)-C(aliphatic) | 1.43 | ||

| C(aliphatic)-C(aliphatic) | 1.52 | ||

| C-N (amino) | 1.40 | ||

| C-N (nitro) | 1.48 | ||

| C-O-C (ether) | 112.5 | ||

| O-C-C (ether) | 109.8 | ||

| O-C-C-O (gauche) | 65.2 | ||

| O-C-C-O (anti) | 178.5 |

Experimental Validation Protocols

Theoretical calculations must be corroborated by experimental data to ensure their validity. Spectroscopic techniques are particularly powerful for probing molecular conformation.

Spectroscopic Methodologies

For substituted benzo-crown ethers, a combination of electronic and vibrational spectroscopy under jet-cooled conditions provides conformation-specific information.[2]

Experimental Workflow for Spectroscopic Analysis

Figure 2: A workflow illustrating the experimental techniques used for conformation-specific spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of a molecule. For related nitro derivatives of benzo-15-crown-5, this technique has been used to determine bond lengths, bond angles, and torsion angles in the crystalline form.[3] The macrocyclic N atom of benzoazacrown ethers are characterized by a considerable contribution of the sp3-hybridized state and a pronounced pyramidal geometry; the crownlike conformation of the macrocycle is preorganized for cation binding, which facilitates complexation.[3]

Conclusion

The conformational landscape of 4'-Amino-5'-nitrobenzo-15-crown-5 is rich and complex, governed by the interplay of the flexible polyether chain and the substituted benzene ring. A synergistic approach combining theoretical calculations, primarily DFT, with advanced spectroscopic techniques and X-ray crystallography is essential for a comprehensive understanding of its structural properties. The methodologies and data presented in this guide provide a framework for researchers and professionals to investigate and exploit the unique molecular recognition capabilities of this and related crown ethers in various scientific and industrial applications.

References

An In-depth Technical Guide to the Synthesis of 4'-Amino-5'-nitrobenzo-15-crown-5

This technical guide provides a comprehensive overview of the synthetic route to 4'-Amino-5'-nitrobenzo-15-crown-5, a valuable intermediate for researchers, scientists, and professionals in drug development. The synthesis is a multi-step process commencing with the preparation of the parent macrocycle, benzo-15-crown-5, followed by a dinitration and a subsequent selective reduction. This document details the necessary starting materials, experimental protocols, and quantitative data for each key step.

Synthesis of Benzo-15-crown-5 (Compound 1)

The foundational step in producing 4'-Amino-5'-nitrobenzo-15-crown-5 is the synthesis of the benzo-15-crown-5 macrocycle. This is typically achieved via a Williamson ether synthesis.

Starting Materials:

| Reagent | Molar Mass ( g/mol ) |

| Catechol | 110.11 |

| 1,10-dichloro-3,6,9-trioxadecane | 231.11 |

| Sodium Hydroxide | 40.00 |

| n-Butanol | 74.12 |

Experimental Protocol:

In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, catechol is dissolved in n-butanol. An aqueous solution of sodium hydroxide is then added to the stirred solution. Subsequently, 1,10-dichloro-3,6,9-trioxadecane is added dropwise to the reaction mixture. The mixture is then heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is subjected to extraction and purification, typically by recrystallization, to yield pure benzo-15-crown-5.

Quantitative Data:

| Reactant | Amount | Moles |

| Catechol | 88.0 g | 0.8 |

| 1,10-dichloro-3,6,9-trioxadecane | 184.9 g | 0.8 |

| Sodium Hydroxide | 64.0 g | 1.6 |

| Product | Yield | Melting Point |

| Benzo-15-crown-5 | ~62% | 79-81 °C |

Synthesis of 4',5'-Dinitrobenzo-15-crown-5 (Compound 2)

The second step involves the dinitration of the synthesized benzo-15-crown-5. This electrophilic aromatic substitution introduces two nitro groups onto the benzene ring.

Starting Materials:

| Reagent | Molar Mass ( g/mol ) |

| Benzo-15-crown-5 | 268.31 |

| Nitric Acid (70%) | 63.01 |

| Sulfuric Acid (98%) | 98.08 |

| Dichloromethane | 84.93 |

Experimental Protocol:

Benzo-15-crown-5 is dissolved in a suitable solvent such as dichloromethane. The solution is cooled in an ice bath, and a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature. After the addition is complete, the reaction is allowed to proceed for a specified time before being carefully quenched with ice water. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the dinitro product, which can be further purified by recrystallization.

Quantitative Data:

| Reactant | Amount | Moles |

| Benzo-15-crown-5 | 10.0 g | 0.037 |

| Nitric Acid (70%) | 10 mL | - |

| Sulfuric Acid (98%) | 10 mL | - |

| Product | Yield | Melting Point |

| 4',5'-Dinitrobenzo-15-crown-5 | High | Not specified |

Selective Reduction to 4'-Amino-5'-nitrobenzo-15-crown-5 (Compound 3)

The final and most critical step is the selective reduction of one of the two nitro groups on the 4',5'-dinitrobenzo-15-crown-5 molecule. This transformation yields the desired 4'-Amino-5'-nitrobenzo-15-crown-5. Reagents such as sodium sulfide (in what is known as a Zinin reduction) or iron in acetic acid are commonly employed for such selective mono-reductions of dinitroaromatic compounds.[1][2]

Starting Materials:

| Reagent | Molar Mass ( g/mol ) |

| 4',5'-Dinitrobenzo-15-crown-5 | 358.30 |

| Sodium Sulfide Nonahydrate | 240.18 |

| or Iron powder | 55.84 |

| and Acetic Acid | 60.05 |

| Ethanol | 46.07 |

| Water | 18.02 |

Experimental Protocol (General Procedure using Sodium Sulfide):

4',5'-Dinitrobenzo-15-crown-5 is dissolved in a mixture of ethanol and water. To this solution, a solution of sodium sulfide nonahydrate in water is added portion-wise. The reaction mixture is then heated to reflux for a period of time, during which the selective reduction of one nitro group occurs. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved through recrystallization.

Quantitative Data:

Synthetic Workflow and Logical Relationships

The overall synthesis of 4'-Amino-5'-nitrobenzo-15-crown-5 can be visualized as a three-step linear sequence.

Caption: Synthetic pathway for 4'-Amino-5'-nitrobenzo-15-crown-5.

This logical diagram illustrates the progression from commercially available starting materials to the final target compound, highlighting the key transformations involved in the synthesis.

References

Methodological & Application

Application Notes and Protocols for Benzo-15-Crown-5 Derivatives in Ion-Selective Electrodes

A Note on the Ionophore: The compound 4'-Amino-5'-nitrobenzo-15-crown-5 is not commonly cited in the literature for use in ion-selective electrodes (ISEs). It is plausible that this naming is a typographical error. This document will focus on the well-documented applications of its parent compounds, 4'-Aminobenzo-15-crown-5 and 4'-Nitrobenzo-15-crown-5 , in the fabrication of ion-selective electrodes. These compounds are known for their ability to selectively bind with various cations.[1]

Principle of Operation

Ion-selective electrodes are analytical tools that measure the activity of a specific ion in a solution. When the electrode is immersed in a sample, the ionophore within the membrane selectively complexes with the target ion. This interaction at the membrane-solution interface generates a potential difference, which is measured against a reference electrode. The magnitude of this potential is proportional to the logarithm of the activity of the target ion, as described by the Nernst equation. Crown ethers, with their unique cavity-like structure, are excellent ionophores due to their ability to selectively bind cations that fit within their cavity. The selectivity of a benzo-15-crown-5 derivative is largely determined by the size of its 15-crown-5 ether ring, which is particularly suitable for binding sodium ions.[1]

Applications

Ion-selective electrodes based on 4'-Aminobenzo-15-crown-5 and 4'-Nitrobenzo-15-crown-5 have been developed for the detection of various cations. Key applications include:

-

Environmental Monitoring: Detection of heavy metal ions in water samples.

-

Pharmaceutical Analysis: Determination of active ingredients and ionic impurities in drug formulations.

-

Clinical Diagnostics: Measurement of electrolyte concentrations in biological fluids like blood serum and sweat.[2][3]

-

Industrial Quality Control: Monitoring ionic content in various industrial processes.

Performance Characteristics of Benzo-15-Crown-5 Derivative-Based ISEs

The performance of an ion-selective electrode is characterized by several parameters, including its linear range, detection limit, response time, and selectivity over other ions. The following tables summarize the performance of ISEs based on benzo-15-crown-5 and its derivatives for the detection of potassium and sodium ions.

Table 1: Performance Data for Potassium Ion-Selective Electrodes

| Ionophore | Plasticizer | Linear Range (M) | Detection Limit (M) | Slope (mV/decade) | Reference |

| Benzo-15-crown-5 | o-nitrophenylphenyl ether (ONPPE) | 1x10⁻⁴ - 1x10⁻² | 1x10⁻⁶ | 56 ± 3 | [4] |

| Bis[(benzo-15-crown-5)-15-ylmethyl] pimelate | 2-nitrophenyl octyl ether (NPOE) | > 10⁻⁵ | < 10⁻⁵ | Near-Nernstian | [3] |

| 4,5-bis(biphenyloxymethyl)benzo-15-crown-5 | Not specified | Not specified | 10⁻⁵·⁴ | Not specified | [5] |

Table 2: Performance Data for Sodium Ion-Selective Electrodes

| Ionophore | Matrix | Linear Range (mM) | Detection Limit (mM) | Application | Reference |

| 4'-Aminobenzo-15-crown-5 | Covalently grafted on MoS₂ nanosheets | 0.1 - 100 | Not specified | Aqueous solution and artificial sweat | [2] |

Table 3: Selectivity Coefficients (log KpotA,B) for a Benzo-15-Crown-5 Based K⁺ ISE

| Interfering Ion (B) | log KpotK⁺,B |

| Li⁺ | No interference observed |

| Na⁺ | No interference observed |

| NH₄⁺ | No interference observed |

| Mg²⁺ | No interference observed |

| Ca²⁺ | No interference observed |

| Sr²⁺ | No interference observed |

| Ba²⁺ | No interference observed |

Data from a study where no interference was observed for the listed ions in the presence of 1x10⁻³ M potassium.[4]

Experimental Protocols

Protocol 1: Fabrication of a PVC Membrane Ion-Selective Electrode

This protocol describes the preparation of a conventional ion-selective electrode using a PVC membrane containing a crown ether ionophore.

Materials:

-

Ionophore (e.g., 4'-Aminobenzo-15-crown-5 or 4'-Nitrobenzo-15-crown-5)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., o-nitrophenyl octyl ether - NPOE, or dioctyl phthalate - DOP)

-

Ionic additive (optional, e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF), anhydrous

-

Glass rings for casting the membrane

-

ISE body and internal filling solution

-

Ag/AgCl internal reference electrode

Procedure:

-

Preparation of the Membrane Cocktail:

-

Accurately weigh the membrane components. A typical composition is 33% PVC, 66% plasticizer, and 1% ionophore by weight. If an ionic additive is used, it is typically added at a concentration of 0.1-0.5% by weight.

-

Dissolve all components in a minimal amount of THF (e.g., 5 mL) in a small, clean beaker.

-

Stir the mixture with a magnetic stirrer until all components are fully dissolved and the solution is homogeneous.

-

-

Casting the Membrane:

-

Place a clean, dry glass ring on a smooth, level glass plate.

-

Carefully pour the membrane cocktail into the glass ring.

-

Cover the setup with a watch glass to allow for slow evaporation of the THF. This process should take approximately 24-48 hours. A slow evaporation rate is crucial for a uniform and mechanically robust membrane.

-

-

Assembly of the Ion-Selective Electrode:

-

Once the membrane is fully dried, carefully cut a small disc (e.g., 5-7 mm in diameter) from the cast film.

-

Mount the membrane disc into the tip of the ISE body.

-

Fill the ISE body with the appropriate internal filling solution. The composition of this solution depends on the target ion. For example, a 0.01 M solution of the target ion's chloride salt is often used.

-

Insert the Ag/AgCl internal reference electrode into the ISE body, ensuring no air bubbles are trapped.

-

Condition the assembled electrode by soaking it in a 0.01 M solution of the target ion for at least 2 hours before use.

-

Caption: Experimental workflow for the fabrication of a PVC membrane ion-selective electrode.

Protocol 2: Potentiometric Measurements

This protocol outlines the procedure for measuring ion concentrations using the fabricated ISE.

Apparatus:

-

Fabricated ion-selective electrode

-

External reference electrode (e.g., Ag/AgCl)

-

High-impedance potentiometer or ion meter

-

Magnetic stirrer and stir bars

-

Standard solutions of the target ion

-

Sample solutions

Procedure:

-

Calibration:

-

Prepare a series of standard solutions of the target ion with known concentrations, covering the expected range of the samples.

-

Place the ISE and the external reference electrode in the lowest concentration standard solution.

-

Stir the solution gently and record the potential reading once it has stabilized.

-

Rinse the electrodes with deionized water and blot dry between measurements.

-

Repeat the measurement for each standard solution, moving from the lowest to the highest concentration.

-

Plot the potential readings (in mV) against the logarithm of the ion activity (or concentration) to create a calibration curve.

-

-

Sample Measurement:

-

Immerse the calibrated ISE and the reference electrode in the sample solution.

-

Stir gently and record the stable potential reading.

-

Use the calibration curve to determine the concentration of the target ion in the sample.

-

Signaling Pathway

The signaling in a potentiometric ion-selective electrode is based on the selective binding of the target ion by the ionophore within the membrane, which creates a phase boundary potential.

Caption: Signaling pathway of a crown ether-based ion-selective electrode.

References

- 1. 4-Aminobenzo-15-crown-5 hydrochloride | 111076-66-5 | Benchchem [benchchem.com]

- 2. An ion-selective crown ether covalently grafted onto chemically exfoliated MoS 2 as a biological fluid sensor - Nanoscale (RSC Publishing) DOI:10.1039/D1NR00404B [pubs.rsc.org]

- 3. Studies on bis(crown ether)-based ion-selective electrodes for the potentiometric determination of sodium and potassium in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Applications of 4'-Amino-5'-nitrobenzo-15-crown-5 in Cation Sensing: A Review of Available Data

The research in this area tends to focus on monosubstituted derivatives, primarily 4'-aminobenzo-15-crown-5 and 4'-nitrobenzo-15-crown-5 . The amino group in 4'-aminobenzo-15-crown-5 is known to enhance cation binding through its electron-donating properties and provides a convenient point of attachment for further functionalization, for example, with fluorophores.[1] Conversely, the electron-withdrawing nitro group in 4'-nitrobenzo-15-crown-5 also influences cation selectivity and is utilized in applications such as ion-selective electrodes.[2]

Given the lack of specific data for 4'-Amino-5'-nitrobenzo-15-crown-5, this document will present a detailed application note and protocol for the closely related and well-documented compound, 4'-aminobenzo-15-crown-5 , as a fluorescent chemosensor for ferric ions (Fe³⁺). This will serve as a representative example of how this class of compounds is utilized in cation sensing.

Application Note: Fluorescent Sensing of Ferric Ions (Fe³⁺) using 4'-Aminobenzo-15-crown-5

Introduction

4'-Aminobenzo-15-crown-5 (4-AB15C5) is a fluorescent chemosensor that has demonstrated high sensitivity and selectivity for the detection of ferric ions (Fe³⁺) in aqueous solutions.[3] The sensing mechanism is based on the fluorescence quenching of 4-AB15C5 upon binding to Fe³⁺. This interaction allows for the quantitative determination of Fe³⁺ concentrations and has potential applications in environmental monitoring and biological imaging.[3] The primary advantages of using 4-AB15C5 for Fe³⁺ detection are its selectivity over other common cations and its measurable response at micromolar concentrations.[3]

Signaling Pathway

The interaction between 4-AB15C5 and Fe³⁺ leads to the formation of a complex. This complexation event results in the quenching of the intrinsic fluorescence of the 4-AB15C5 molecule. The degree of fluorescence quenching is proportional to the concentration of Fe³⁺, allowing for quantitative analysis.

Caption: Cation Sensing Mechanism of 4-AB15C5 for Fe³⁺.

Quantitative Data

The fluorescence quenching of 4'-aminobenzo-15-crown-5 by Fe³⁺ can be quantified using the Stern-Volmer equation. The following table summarizes the key performance metrics for this sensing system.

| Parameter | Value | Reference |

| Analyte | Fe³⁺ | [3] |

| Detection Limit | 50 µM | [3] |

| Stern-Volmer Constant (Ksv) | 1.52 x 10⁴ M⁻¹ | [3] |

| Selectivity | High selectivity for Fe³⁺ over Fe²⁺, Co²⁺, Mn²⁺, Mg²⁺, Zn²⁺, Ca²⁺, NH₄⁺, Na⁺, and K⁺ | [3] |

Experimental Protocol: Fluorometric Determination of Fe³⁺

This protocol outlines the steps for the determination of Fe³⁺ concentration using 4'-aminobenzo-15-crown-5 as a fluorescent probe.

Materials and Reagents

-

4'-Aminobenzo-15-crown-5 (4-AB15C5)

-

Ferric chloride (FeCl₃) or other soluble Fe³⁺ salt

-

Deionized water

-

Buffer solution (e.g., HEPES, pH 7.4)

-

Volumetric flasks and pipettes

-

Fluorometer

Preparation of Stock Solutions

-

4-AB15C5 Stock Solution (1 mM): Dissolve an appropriate amount of 4-AB15C5 in a suitable solvent (e.g., a small amount of DMSO) and then dilute with the buffer solution to the final volume in a volumetric flask.

-

Fe³⁺ Stock Solution (10 mM): Dissolve an appropriate amount of FeCl₃ in deionized water to prepare a 10 mM stock solution.

Experimental Workflow

Caption: Workflow for the fluorometric detection of Fe³⁺.

Procedure

-

Prepare a series of solutions with a constant concentration of 4-AB15C5 (e.g., 10 µM) and varying concentrations of Fe³⁺ (e.g., 0-100 µM) in the buffer solution.

-

Allow the solutions to equilibrate for a set amount of time (e.g., 15 minutes) at room temperature, protected from light.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation and emission maxima for 4-AB15C5 should be determined experimentally, but literature values can be used as a starting point (e.g., excitation around 300 nm and emission around 340 nm).

-

Record the fluorescence intensity at the emission maximum for each sample.

-

Plot the ratio of the initial fluorescence intensity (I₀) to the fluorescence intensity in the presence of Fe³⁺ (I) against the concentration of Fe³⁺. This is the Stern-Volmer plot.

-

The Stern-Volmer constant (Ksv) can be determined from the slope of the linear portion of this plot. The concentration of an unknown sample can be determined by interpolating its I₀/I value on the calibration curve.

Selectivity Study

To confirm the selectivity of 4-AB15C5 for Fe³⁺, the fluorescence quenching experiment can be repeated with other metal ions at the same concentration. A comparison of the fluorescence response will demonstrate the sensor's selectivity.

References

Application Notes and Protocols: Functionalization of Polymers with 4'-Amino-5'-nitrobenzo-15-crown-5

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of polymers with 4'-Amino-5'-nitrobenzo-15-crown-5 and its derivatives. The unique ion-binding properties of the benzo-15-crown-5 moiety make these functionalized polymers promising candidates for a range of applications, including selective ion separation, drug delivery, and sensing.

Introduction

Crown ethers are cyclic polyethers that can selectively bind specific cations, with the selectivity determined by the size of the crown ether's cavity. Benzo-15-crown-5 is known for its affinity for sodium (Na⁺) and other similarly sized ions. The presence of amino and nitro groups on the benzene ring of 4'-Amino-5'-nitrobenzo-15-crown-5 provides reactive sites for covalent attachment to polymer backbones. Typically, the nitro group is reduced to a second amino group, or more commonly, the synthesis starts from 4'-aminobenzo-15-crown-5, which provides a primary amine for various conjugation chemistries. These functionalized polymers can be designed to respond to specific ionic stimuli, enabling applications in controlled drug release, ion-selective sensing, and advanced separation technologies.

Application Note 1: Synthesis of Polysulfone-graft-4'-aminobenzo-15-crown-5 for Selective Ion Separation

This application note describes the synthesis and characterization of a polysulfone (PSF) polymer functionalized with 4'-aminobenzo-15-crown-5 (AB15C5) for the selective separation of lithium isotopes. The protocol is based on the nucleophilic substitution reaction between chloromethylated polysulfone and the amino group of the crown ether.

Experimental Protocol

1. Synthesis of Chloromethylated Polysulfone (CMPSF):

-

Dissolve 10 g of polysulfone (PSF) in 100 mL of chloroform.

-

Add 20 mL of 1,4-bis(chloromethoxy)butane as the chloromethylating agent and 2 g of anhydrous zinc chloride as a catalyst.

-

Stir the reaction mixture at 50°C for 8 hours under a nitrogen atmosphere.

-

Precipitate the resulting chloromethylated polysulfone (CMPSF) by pouring the solution into 500 mL of ethanol.

-

Filter the precipitate, wash thoroughly with ethanol, and dry under vacuum at 60°C.

2. Synthesis of 4'-Aminobenzo-15-crown-5 (AB15C5):

-

This protocol assumes 4'-aminobenzo-15-crown-5 is used as the starting material. It can be synthesized by the reduction of 4'-nitrobenzo-15-crown-5.

3. Grafting of AB15C5 onto CMPSF (PSF-g-AB15C5):

-

Dissolve 5 g of CMPSF in 50 mL of N,N-dimethylformamide (DMF).

-

Add 2 g of 4'-aminobenzo-15-crown-5 and 1.5 g of potassium carbonate (to act as a base).

-

Stir the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.

-

Precipitate the product by pouring the solution into 300 mL of ethanol.

-

Filter the precipitate, wash with ethanol and deionized water to remove unreacted reagents, and dry under vacuum at 70°C.

Characterization

The successful synthesis of PSF-g-AB15C5 can be confirmed by various analytical techniques:

-

FT-IR Spectroscopy: Look for the appearance of characteristic peaks corresponding to the crown ether moiety, such as the C-O-C stretching vibrations of the polyether ring.

-

¹H NMR Spectroscopy: Confirm the presence of protons from both the polysulfone backbone and the grafted crown ether.

-

X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the polymer surface to confirm the presence of nitrogen from the crown ether.

-

Thermogravimetric Analysis (TGA): Assess the thermal stability of the functionalized polymer.

Quantitative Data

| Parameter | Value | Reference |

| Degree of Chloromethylation | 1.2 mmol Cl/g of PSF | [1] |

| Immobilization of Crown Ether | 0.23 to 0.79 mmol/g | [1] |

| Single-Stage Separation Factor (⁶Li/⁷Li) | 1.003 to 1.015 | [1] |

Experimental Workflow

Caption: Workflow for the synthesis of PSF-g-AB15C5 and its application in lithium isotope separation.

Application Note 2: Proposed Formulation of Biocompatible Nanoparticles for Ion-Responsive Drug Delivery

This application note outlines a hypothetical protocol for the synthesis of biocompatible and biodegradable nanoparticles from a block copolymer functionalized with 4'-aminobenzo-15-crown-5 for potential use in ion-responsive drug delivery. The principle relies on the conformational changes of the polymer upon ion binding, which could trigger the release of an encapsulated drug. A common biocompatible polymer, such as polyethylene glycol-block-poly(lactic-co-glycolic acid) (PEG-PLGA), is proposed as the backbone.

Experimental Protocol

1. Synthesis of Amine-Terminated PEG-PLGA:

-

Synthesize or procure carboxyl-terminated PEG-PLGA.

-

Activate the carboxylic acid group using a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) in an anhydrous organic solvent like dichloromethane (DCM).

-

React the activated polymer with a large excess of a diamine (e.g., ethylenediamine) to yield amine-terminated PEG-PLGA.

-

Purify the polymer by dialysis to remove unreacted reagents.

2. Functionalization with 4'-Carboxybenzo-15-crown-5:

-

To facilitate conjugation to the amine-terminated polymer, a carboxyl derivative of the crown ether is proposed. Synthesize 4'-carboxybenzo-15-crown-5.

-

Activate the carboxylic acid group of 4'-carboxybenzo-15-crown-5 using EDC/NHS chemistry as described above.

-

React the activated crown ether with the amine-terminated PEG-PLGA in a suitable solvent like DMF with a base such as triethylamine.

-

Purify the resulting PEG-PLGA-g-AB15C5 by dialysis.

3. Preparation of Drug-Loaded Nanoparticles:

-

Dissolve the PEG-PLGA-g-AB15C5 polymer and a hydrophobic drug (e.g., a model anticancer drug like paclitaxel) in a water-miscible organic solvent such as acetone or acetonitrile.

-

Add this organic solution dropwise to a vigorously stirring aqueous solution.

-

The nanoparticles will self-assemble via nanoprecipitation.

-

Stir the suspension to allow for solvent evaporation and nanoparticle hardening.

-

Collect and wash the nanoparticles by centrifugation.

Characterization

-

¹H NMR and FT-IR: To confirm the successful conjugation of the crown ether to the polymer.

-

Dynamic Light Scattering (DLS): To determine the size distribution and polydispersity index (PDI) of the nanoparticles.

-

Zeta Potential Measurement: To assess the surface charge of the nanoparticles.

-

Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.

-

Drug Loading Content and Encapsulation Efficiency: To quantify the amount of drug encapsulated within the nanoparticles using techniques like UV-Vis spectroscopy or HPLC after nanoparticle disruption.

Hypothetical Quantitative Data

| Parameter | Representative Value |

| Nanoparticle Size (DLS) | 100 - 200 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential | -10 to -25 mV |

| Drug Loading Content | 1 - 5% (w/w) |

| Encapsulation Efficiency | 60 - 80% |

Proposed Workflow for Nanoparticle Formulation

Caption: Proposed workflow for the formulation of drug-loaded nanoparticles from PEG-PLGA functionalized with 4'-aminobenzo-15-crown-5.

Application Note 3: Development of an Ion-Selective Sensor

Polymers functionalized with 4'-aminobenzo-15-crown-5 can serve as the recognition element in ion-selective sensors. The selective binding of a target ion by the crown ether can induce a measurable change in the physical or chemical properties of the polymer, such as its fluorescence, conductivity, or swelling behavior. This application note provides a general framework for developing a fluorescent or electrochemical sensor.

Design Principles

-

Fluorescent Sensors: A fluorophore can be incorporated into the polymer backbone or attached to the crown ether. The binding of an ion to the crown ether can cause a change in the local environment of the fluorophore, leading to a change in its fluorescence intensity or wavelength (a "turn-on" or "turn-off" sensor).

-

Electrochemical Sensors: The functionalized polymer can be coated onto an electrode surface. The binding of ions can alter the polymer's conformation or charge distribution, leading to a change in the electrochemical signal (e.g., potentiometric, amperometric, or impedimetric response).

General Protocol for a Fluorescent Sensor

1. Synthesis of a Fluorescently Labeled Polymer:

-

Synthesize a polymer with reactive side groups (e.g., a copolymer containing acrylic acid or N-hydroxysuccinimide ester).

-

React the polymer with 4'-aminobenzo-15-crown-5 to introduce the ion-binding sites.

-

React the remaining functional groups with an amine- or hydroxyl-reactive fluorescent dye (e.g., a rhodamine or fluorescein derivative).

-

Purify the polymer by dialysis.

2. Sensor Fabrication and Testing:

-

Dissolve the fluorescently labeled polymer in a suitable buffer.

-

Record the baseline fluorescence spectrum.

-

Titrate the solution with a stock solution of the target ion (e.g., NaCl) and record the fluorescence spectrum after each addition.

-

Plot the change in fluorescence intensity against the ion concentration to generate a calibration curve.

-

Test the sensor's selectivity by performing similar titrations with other ions (e.g., KCl, CaCl₂, MgCl₂).

Quantitative Data for an Ion-Selective Sensor

| Parameter | Representative Value |

| Limit of Detection (LOD) | 10⁻⁶ - 10⁻⁵ M |

| Linear Dynamic Range | 10⁻⁵ - 10⁻² M |

| Selectivity Coefficient (K_Na,K) | < 0.1 |

| Response Time | < 1 minute |

Principle of an Ion-Selective Sensor

Caption: The principle of an ion-selective sensor based on a polymer functionalized with 4'-aminobenzo-15-crown-5.

Signaling Pathways

Currently, there is a lack of specific research in the public domain detailing the direct involvement of polymers functionalized with 4'-Amino-5'-nitrobenzo-15-crown-5 in specific cellular signaling pathways. The primary proposed biological applications are centered around the polymer's ability to act as a carrier for therapeutic agents or as an external sensor, rather than as a direct modulator of intracellular signaling cascades. The effects of ion concentration changes, which could be induced by these polymers, on cellular signaling are a broad area of cell biology but are not directly attributed to the functionalized polymer itself in the current literature.

Conclusion

The functionalization of polymers with 4'-Amino-5'-nitrobenzo-15-crown-5 and its amino derivatives offers a versatile platform for creating advanced materials with tailored ion-binding properties. The well-documented application in ion separation demonstrates the potential of these materials. While their application in drug delivery and sensing is still an emerging area, the foundational principles of polymer chemistry and materials science provide a strong basis for their future development in these fields. The protocols and data presented here are intended to serve as a guide for researchers and scientists in exploring the full potential of these fascinating macromolecules.

References

Application Notes and Protocols: 4'-Amino-5'-nitrobenzo-15-crown-5 as a Ligand for Metal Ion Extraction

For: Researchers, scientists, and drug development professionals.

Introduction

Crown ethers are macrocyclic polyethers renowned for their ability to selectively form stable complexes with metal cations. The selectivity of a crown ether is primarily determined by the relative sizes of the cation and the cavity of the macrocycle. Benzo-15-crown-5, with its 15-membered ring containing five oxygen donor atoms, exhibits a high affinity for cations with an ionic diameter close to its cavity size (1.7–2.2 Å), such as Na⁺.

The introduction of substituent groups onto the benzene ring of benzo-15-crown-5 can significantly modulate its complexing and extraction properties. An amino (-NH₂) group, being an electron-donating group, can enhance the electron density on the oxygen atoms of the crown ether ring, potentially increasing the stability of the metal complexes. Conversely, a nitro (-NO₂) group is strongly electron-withdrawing, which can decrease the basicity of the ether oxygens and thus reduce the stability of the complexes.

The target molecule, 4'-Amino-5'-nitrobenzo-15-crown-5, possesses both an electron-donating and an electron-withdrawing group. This unique electronic arrangement suggests that its metal ion binding and extraction characteristics may be finely tuned, offering potential for novel selectivity and applications in metal ion separation, sensing, and targeted drug delivery.

Synthesis of Precursor Ligands

Detailed experimental protocols for the synthesis of 4'-Nitrobenzo-15-crown-5 and its subsequent reduction to 4'-Aminobenzo-15-crown-5 are available in the literature.

Synthesis of 4'-Nitrobenzo-15-crown-5

This procedure involves the nitration of benzo-15-crown-5.

Protocol:

-

In a flask, prepare a mixture of benzo-15-crown-5 (1.5 g, 5.6 mmol), acetic acid (18 mL), and chloroform (20 mL).

-

Slowly add nitric acid (5 mL, 70%) dropwise to the mixture over a period of 30 minutes while stirring.

-

Continue stirring the mixture at room temperature for 24 hours.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer.

-

Extract the aqueous layer with chloroform.

-

Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and evaporate the solvent to dryness.

-

Recrystallize the resulting yellow residue from ethanol to obtain 4'-nitrobenzo-15-crown-5 as a white solid (yield: 1.3 g, 75%).[1]

Synthesis of 4'-Aminobenzo-15-crown-5

This protocol describes the reduction of the nitro group of 4'-Nitrobenzo-15-crown-5.

Protocol:

-

Prepare a mixture of 4'-nitrobenzo-15-crown-5 (1.1 g, 3.51 mmol) and 10% Palladium on carbon (Pd/C) (0.1 g) in 1,4-dioxane (20 mL).

-

Heat the mixture to reflux.

-

Add hydrazine hydrate (10 mL, 50-60%) dropwise to the refluxing solution.

-

Continue to reflux the resulting solution for 3 hours.

-

After cooling to room temperature, filter the solution through Celite.

-

Concentrate the filtrate to dryness to yield 4'-aminobenzo-15-crown-5 as a light brown viscous solid (yield: 0.9 g, 91%).[1]

Quantitative Data on Metal Ion Complexation and Extraction

While specific extraction data for 4'-Amino-5'-nitrobenzo-15-crown-5 is unavailable, data for its precursors provide insight into their potential behavior.

Stability Constants of Metal Complexes